molecular formula C18H17ClF3N3 B11572162 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11572162
M. Wt: 367.8 g/mol
InChI Key: WGNKPGKVOKLNKQ-UHFFFAOYSA-N
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Description

6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with tert-butyl, chlorophenyl, methyl, and trifluoromethyl groups. These substituents contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both tert-butyl and trifluoromethyl groups in 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it unique compared to similar compounds.

Properties

Molecular Formula

C18H17ClF3N3

Molecular Weight

367.8 g/mol

IUPAC Name

6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H17ClF3N3/c1-10-15-13(18(20,21)22)9-14(17(2,3)4)23-16(15)25(24-10)12-7-5-11(19)6-8-12/h5-9H,1-4H3

InChI Key

WGNKPGKVOKLNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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